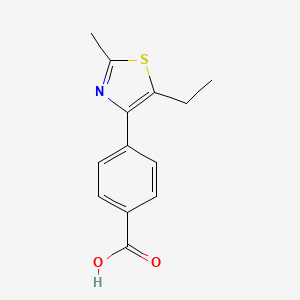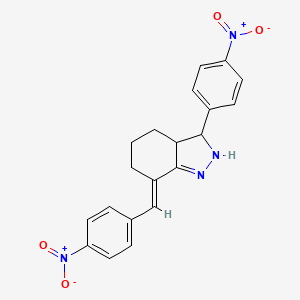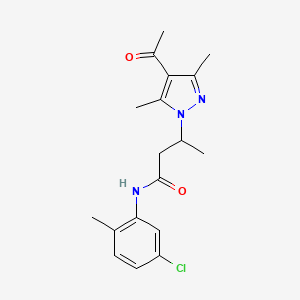![molecular formula C21H21ClN2O4 B5293071 N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5293071.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide, commonly known as BDBCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDBCA is a synthetic compound that belongs to the class of benzamides and has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of BDBCA involves the inhibition of various enzymes and receptors that play a crucial role in the development and progression of diseases. For example, BDBCA has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in the development of cancer and neurodegenerative diseases. BDBCA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
BDBCA has been found to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and can scavenge free radicals, which are responsible for oxidative stress-induced damage. BDBCA has also been found to inhibit apoptosis in various cell types, including cancer cells and neurons.
实验室实验的优点和局限性
One of the advantages of using BDBCA in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, BDBCA has been found to possess a high degree of selectivity for its target enzymes and receptors, making it a potentially safer and more effective therapeutic agent. However, one of the limitations of using BDBCA in lab experiments is that it has not yet been extensively studied in clinical trials, and its long-term safety and efficacy have not been established.
未来方向
There are several future directions for the study of BDBCA, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to establish the safety and efficacy of BDBCA in clinical trials, and to determine its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of BDBCA involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with N,N-diethylglycine ethyl ester to form an intermediate compound. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to produce the final product, BDBCA.
科学研究应用
BDBCA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to possess anti-tumor properties and can induce apoptosis in cancer cells. BDBCA has also been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that are characteristic of Alzheimer's disease. Additionally, BDBCA has been found to protect dopaminergic neurons from oxidative stress-induced damage, making it a potential therapeutic agent for Parkinson's disease.
属性
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-3-24(4-2)21(26)17(23-20(25)15-7-5-6-8-16(15)22)11-14-9-10-18-19(12-14)28-13-27-18/h5-12H,3-4,13H2,1-2H3,(H,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWAMNJKWONDTN-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5292993.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5293007.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![[2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5293040.png)
![N'-(3-chlorophenyl)-N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5293050.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)
